![molecular formula C36H38N2 B14201940 1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine CAS No. 919789-62-1](/img/structure/B14201940.png)
1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine is an organic compound known for its unique structural properties. This compound is characterized by the presence of two piperidine rings connected through a diphenylethene moiety, which is further substituted with phenylene groups. It is a member of the larger family of diphenylethene derivatives, which are known for their applications in various fields, including materials science and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine typically involves the following steps:
Formation of Diphenylethene Core: The initial step involves the formation of the diphenylethene core through a reaction between benzaldehyde and diphenylacetylene under basic conditions.
Substitution with Phenylene Groups: The diphenylethene core is then subjected to a Friedel-Crafts alkylation reaction with phenyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the phenylene groups.
Introduction of Piperidine Rings: The final step involves the nucleophilic substitution reaction where the phenylene-substituted diphenylethene is reacted with piperidine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine rings, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aggregation-induced emission properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Wirkmechanismus
The mechanism of action of 1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cellular proteins, enzymes, or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine can be compared with other similar compounds, such as:
1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene: Known for its use as an intermediate in the synthesis of polymers and dyes.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Utilized in organic synthesis and as a precursor for various chemical reactions.
1,1,2,2-Tetraphenylethylene: Widely used in the development of fluorescent materials and sensors.
The uniqueness of 1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine lies in its specific structural features and the presence of piperidine rings, which confer distinct chemical and physical properties, making it valuable for diverse applications.
Eigenschaften
CAS-Nummer |
919789-62-1 |
|---|---|
Molekularformel |
C36H38N2 |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
1-[4-[1,2-diphenyl-2-(4-piperidin-1-ylphenyl)ethenyl]phenyl]piperidine |
InChI |
InChI=1S/C36H38N2/c1-5-13-29(14-6-1)35(31-17-21-33(22-18-31)37-25-9-3-10-26-37)36(30-15-7-2-8-16-30)32-19-23-34(24-20-32)38-27-11-4-12-28-38/h1-2,5-8,13-24H,3-4,9-12,25-28H2 |
InChI-Schlüssel |
FPGGFNKOUYASDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)N5CCCCC5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


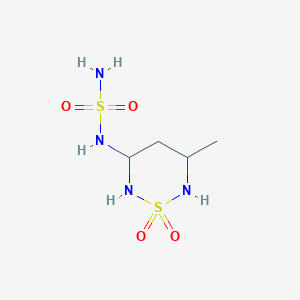
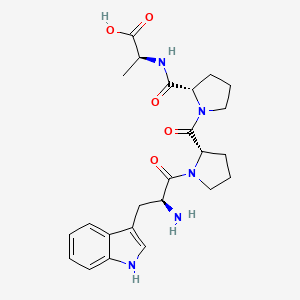
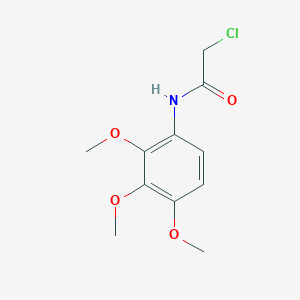
![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)
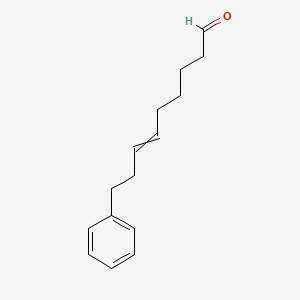
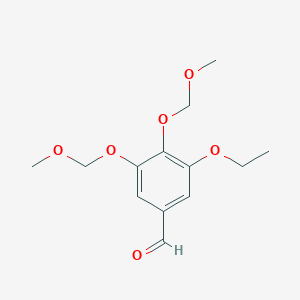
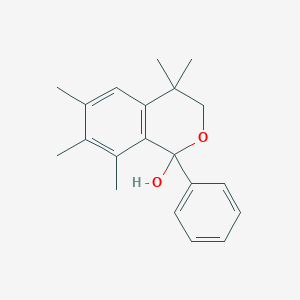
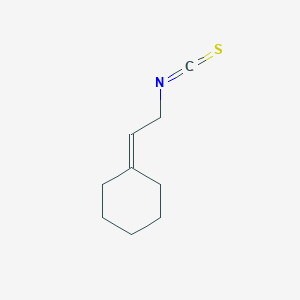
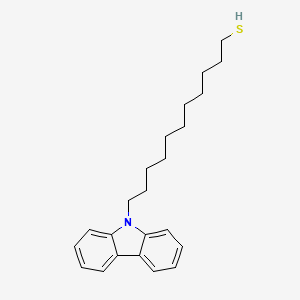
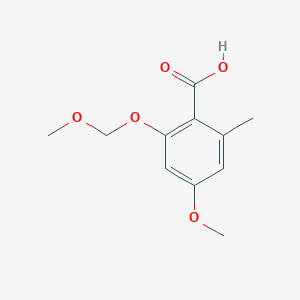
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)
